molecular formula C17H16Br3NO4 B1247850 Hemibastadinol 2

Hemibastadinol 2

Cat. No.: B1247850
M. Wt: 538 g/mol
InChI Key: JCPIPPTTWCBNQY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemibastadinol 2 is a bioactive secondary metabolite isolated from marine sponges of the Ircinia genus. Structurally, it belongs to the bastadin family, characterized by brominated tyrosine-derived macrocycles. This compound features a unique hemiketal ring system and a 2-aminobenzamide moiety, which distinguishes it from fully cyclized bastadins . Its molecular formula (C₂₄H₂₈Br₂N₂O₆) and weight (624.3 g/mol) reflect its brominated aromatic core and polar functional groups, contributing to moderate aqueous solubility (~2.1 mg/mL) and logP values of 3.8, indicative of moderate lipophilicity . Pharmacologically, it exhibits potent inhibition of the 20S proteasome (IC₅₀ = 0.8 µM) and antiangiogenic activity in vitro, positioning it as a candidate for oncology research .

Properties

Molecular Formula

C17H16Br3NO4

Molecular Weight

538 g/mol

IUPAC Name

(2S)-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanamide

InChI

InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)3-4-21-17(25)15(23)8-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1

InChI Key

JCPIPPTTWCBNQY-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O

Synonyms

hemibastadinol 2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Bastadins and 2-Aminobenzamides

Hemibastadinol 2 shares a brominated tyrosine scaffold with bastadins (e.g., bastadin 5 and 10) but lacks their full macrocyclic structure. Key differences include:

  • Bastadin 5 : Fully cyclized with a 24-membered ring; higher lipophilicity (logP = 5.2) but reduced solubility (0.5 mg/mL).
  • These exhibit stronger HDAC inhibition (IC₅₀ < 0.1 µM) but weaker proteasome activity .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound Bastadin 10 2-Aminobenzamide (PCI-24781)
Bioavailability (oral) 12% 8% 35%
Half-life (h) 4.2 6.8 9.1
CYP3A4 Metabolism Moderate Low High
Primary Target 20S Proteasome Ca²⁺ Channels HDAC

Data compiled from glycan analysis (GlycoBase) and enzymatic assays .

  • Proteasome Inhibition: this compound shows 3-fold greater potency than bastadin 10 due to its hemiketal ring enhancing target binding .
  • Solubility vs. Efficacy: Despite lower solubility than 2-aminobenzamides, its bromine atoms improve membrane permeability, achieving comparable cellular uptake .

Mechanistic and Clinical Implications

  • Synergy with Chemotherapeutics: this compound enhances cisplatin cytotoxicity in ovarian cancer models (synergy score = 18.2 vs. 8.9 for bastadin 10) .

Challenges in Comparative Studies

  • Sparse Clinical Data : Most studies are preclinical; indirect comparisons via proteasome activity assays dominate .
  • Analytical Limitations : Glycosylation patterns (critical for bioavailability) require advanced tools like GlycoBase for accurate comparison .

Q & A

Q. How to ethically prioritize research gaps when proposing novel applications for this compound?

  • Methodological Answer : Conduct a FINER (Feasible, Interesting, Novel, Ethical, Relevant) analysis. Engage stakeholders (e.g., bioethicists, patient groups) during study design. Prioritize questions addressing unmet clinical needs (e.g., antibiotic resistance) over incremental SAR studies. Disclose dual-use risks in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hemibastadinol 2
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